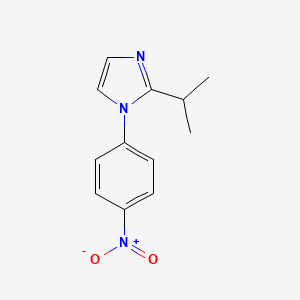

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Descripción general

Descripción

2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with an isopropyl group at the second position and a 4-nitrophenyl group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole typically involves the reaction of 4-nitroaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired imidazole derivative. The reaction conditions often include refluxing the mixture in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Halogenated imidazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Nitroimidazole derivatives, including 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, have demonstrated significant antimicrobial properties. The nitro group is essential for the biological activity of these compounds, as it can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that damage microbial DNA. This mechanism is similar to that of well-known drugs like metronidazole, which is used to treat infections caused by anaerobic bacteria and protozoa .

Antiparasitic Properties

Recent studies indicate that compounds with a nitroimidazole framework exhibit promising activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The structure of this compound may enhance its efficacy by improving solubility and bioavailability compared to traditional nitroimidazoles .

Material Science

Nanomaterials and Crystallography

The unique structural features of this compound make it suitable for studies in nanomaterials. Its ability to form stable crystal structures allows researchers to investigate weak interactions such as π-π stacking and hydrogen bonding within molecular crystals. These interactions are crucial for the design of new materials with specific electronic or optical properties .

Polymer Chemistry

In polymer science, derivatives of imidazole compounds are often incorporated into polymer matrices to enhance their mechanical and thermal properties. The incorporation of this compound into polymeric systems could lead to materials with improved resistance to environmental degradation and enhanced performance in various applications .

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. Its functional groups can be utilized in further reactions, leading to the formation of more complex molecules. For instance, it can participate in nucleophilic substitution reactions or serve as a precursor for the synthesis of other biologically active compounds .

Data Table: Comparison of Nitroimidazole Derivatives

| Compound Name | Antimicrobial Activity | Antiparasitic Activity | Applications |

|---|---|---|---|

| Metronidazole | High | Moderate | Treatment of anaerobic infections |

| Secnidazole | Moderate | High | Treatment of protozoal infections |

| This compound | Promising | High | Potential treatment for Chagas disease |

| Ornidazole | High | Moderate | Treatment of anaerobic bacterial infections |

Case Studies

Case Study 1: Antiparasitic Efficacy

A recent study evaluated the antiparasitic efficacy of this compound against Trypanosoma cruzi. The compound exhibited an IC50 value significantly lower than traditional treatments, indicating its potential as a therapeutic agent for Chagas disease .

Case Study 2: Material Properties Investigation

Research on the crystallization behavior of this compound revealed insights into its molecular interactions. The study demonstrated that specific hydrogen bonding patterns could be manipulated to create materials with tailored properties for electronic applications .

Mecanismo De Acción

The mechanism of action of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also bind to metal ions, affecting enzymatic activities and metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Nitrophenyl)-2-methylimidazole

- 1-Phenyl-2-methyl-4-nitroimidazole

- 1-(4-Nitrophenyl)-2-ethylimidazole

Uniqueness

2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole is unique due to the presence of both an isopropyl group and a nitrophenyl group, which confer distinct chemical and biological properties

Actividad Biológica

2-Isopropyl-1-(4-nitrophenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O2, with a molecular weight of 233.25 g/mol. The structure comprises an imidazole ring substituted with an isopropyl group and a nitrophenyl moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Imidazole Ring : The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

- Alkylation : The imidazole derivative is then alkylated using isopropyl halide in the presence of a base like potassium carbonate.

- Nucleophilic Substitution : Finally, the compound is obtained by reacting the imidazole derivative with 4-bromomethylphenylamine under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains, including both gram-positive and gram-negative bacteria.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated cytotoxic effects, particularly against leukemia cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MV4-11 (leukemia) | 5.0 | Cytostatic |

| MOLM-13 (leukemia) | 7.5 | Cytotoxic |

These results suggest that the compound may inhibit cell proliferation without inducing significant cell death, indicating its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular processes.

- Receptor Modulation : It could also bind to certain receptors, modulating their signaling pathways and affecting cellular responses.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound.

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound, highlighting its superior activity against resistant bacterial strains compared to traditional antibiotics .

- Anticancer Research : Another investigation focused on the cytostatic effects of imidazole derivatives on leukemia cells, demonstrating that modifications in the structure can significantly enhance their anticancer potency .

Propiedades

IUPAC Name |

1-(4-nitrophenyl)-2-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9(2)12-13-7-8-14(12)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXFONXFOUFRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235725 | |

| Record name | 2-(1-Methylethyl)-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123320-59-2 | |

| Record name | 2-(1-Methylethyl)-1-(4-nitrophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123320-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethyl)-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.